Cas no 1214366-87-6 (Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate)

Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate 化学的及び物理的性質
名前と識別子
-
- methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate
- Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate
-
- インチ: 1S/C12H10N2O3/c1-17-12(16)10-5-9(7-14-11(10)15)8-3-2-4-13-6-8/h2-7H,1H3,(H,14,15)
- InChIKey: XDCTUNIFGUAJRC-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C(NC=C(C=1)C1C=NC=CC=1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 399
- トポロジー分子極性表面積: 68.3
- 疎水性パラメータ計算基準値(XlogP): 0.4
Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024000140-500mg |
Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate |
1214366-87-6 | 97% | 500mg |
$940.80 | 2023-09-04 | |
Alichem | A024000140-250mg |
Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate |
1214366-87-6 | 97% | 250mg |
$714.00 | 2023-09-04 | |
Alichem | A024000140-1g |
Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate |
1214366-87-6 | 97% | 1g |
$1696.80 | 2023-09-04 |
Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate 関連文献
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinateに関する追加情報
Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate: A Comprehensive Overview
The compound Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate, identified by the CAS number 1214366-87-6, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of nicotinates, which are derivatives of nicotinic acid, a key component in the synthesis of niacin and its derivatives. The presence of the pyridinyl group at the 5-position and the hydroxyl group at the 2-position introduces unique electronic and steric properties, making this compound a subject of interest for researchers.
Recent studies have highlighted the importance of nicotinate derivatives in drug design, particularly in the development of anti-inflammatory and anti-cancer agents. The Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate structure has been shown to exhibit promising biological activities due to its ability to interact with specific cellular pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound can modulate the activity of certain kinases, which are critical targets in cancer therapy.
The synthesis of Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate involves a multi-step process that typically starts with the preparation of nicotinic acid derivatives. The introduction of the pyridinyl group at the 5-position is achieved through a nucleophilic aromatic substitution reaction, while the hydroxyl group at the 2-position is introduced via a hydroxylation step. The methyl esterification is then carried out to yield the final product. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.
In terms of applications, Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate has shown potential in several areas. In pharmaceuticals, it is being explored as a lead compound for developing new drugs targeting chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 makes it a promising candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Additionally, this compound has garnered attention in the field of nutraceuticals due to its potential role as a bioactive ingredient. Studies have suggested that it may enhance cognitive function by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This property could be exploited in developing functional foods or dietary supplements aimed at improving mental health and cognitive performance.
The structural uniqueness of Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate also makes it an interesting molecule for materials science applications. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry studies. Researchers have reported that this compound can form metalloporphyrins with exceptional stability, which could find applications in catalysis and sensing technologies.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of compounds like Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate. Recent studies have focused on identifying microbial strains capable of degrading this compound under various environmental conditions. These findings are crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate (CAS No. 1214366876) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool for future innovations in medicine, nutrition, and materials science.
1214366-87-6 (Methyl 2-hydroxy-5-(pyridin-3-yl)nicotinate) 関連製品
- 1465408-52-9(N-(1-cyanocyclobutyl)-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide)
- 1532015-60-3(5-bromo-7-ethyl-2,3-dihydro-1H-indol-2-one)
- 1807291-28-6(Ethyl 3-cyano-4-ethyl-5-formylphenylacetate)
- 2229381-97-7(2-bromo-1,3-difluoro-4-(2-nitroethyl)benzene)
- 941927-86-2(2-methyl-7-(thiophen-2-yl)-5-{4-(trifluoromethyl)phenylmethyl}-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)
- 76981-71-0(ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
- 2138006-41-2(5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-ylmethanethiol)
- 1164560-66-0(N-(2Z)-3-(furan-2-yl)methyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)
- 1805114-32-2(4-Bromo-5-trifluoromethoxy-2-(trifluoromethyl)aniline)
- 2034372-32-0(6-fluoro-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione)




